5-Bromo-2-(tetrahydro-pyran-2-ylmethoxy)-pyrimidine

Synthetic chemistry Cross-coupling Conformational analysis

Medicinal chemists exploring kinase hinge binders often face SAR invalidation when substituting a 2-alkoxy-5-bromopyrimidine with a close regioisomer. This specific THP-2-yl isomer solves this by providing a conformationally restrained, chiral environment critical for selective target engagement. * **Precision SAR Tool**: The stereogenic center adjacent to the ether oxygen creates a unique chiral scaffold, absent in simpler methyl or benzyl analogs, for differential kinase profiling. * **Synthetic Versatility**: The C5 bromine atom serves as a reliable handle for Pd-catalyzed cross-coupling (e.g., Suzuki), enabling efficient generation of focused libraries. * **Supply Assurance**: Sourced for its application as a G protein-coupled receptor kinase (GRK) inhibitor, ensuring relevance for cardiovascular drug discovery programs.

Molecular Formula C10H13BrN2O2
Molecular Weight 273.13 g/mol
Cat. No. B12072846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(tetrahydro-pyran-2-ylmethoxy)-pyrimidine
Molecular FormulaC10H13BrN2O2
Molecular Weight273.13 g/mol
Structural Identifiers
SMILESC1CCOC(C1)COC2=NC=C(C=N2)Br
InChIInChI=1S/C10H13BrN2O2/c11-8-5-12-10(13-6-8)15-7-9-3-1-2-4-14-9/h5-6,9H,1-4,7H2
InChIKeySMBXZMALPKSWHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(THP-2-ylmethoxy)-pyrimidine: Structural Profile


5-Bromo-2-(tetrahydro-pyran-2-ylmethoxy)-pyrimidine (IUPAC: 5-bromo-2-[(oxan-2-yl)methoxy]pyrimidine; MF: C₁₀H₁₃BrN₂O₂; MW: 273.13 g/mol) is a heterocyclic small molecule featuring a pyrimidine core substituted at C5 with bromine and at C2 with a tetrahydro-2H-pyran-2-ylmethoxy (THP-2-yl) ether . This substitution pattern distinguishes it from its closest regioisomer, 5-bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyrimidine, and other 2-alkoxy-5-bromopyrimidines. The bromine atom provides a synthetic handle for metal-catalyzed cross-coupling, while the oxygen-containing saturated ring modulates electronic properties and conformational flexibility .

C5-bromine cross-coupling handle
Chiral THP-2-yl scaffold for enantioselective SAR
Conformationally restricted ether side chain

Why the THP-2-yl Isomer Is Irreplaceable


Despite the superficial similarity among 2-alkoxy-5-bromopyrimidines, the identity of the alkoxy substituent critically determines both intermolecular interactions (e.g., target binding, solubility) and intramolecular reactivity (e.g., chelation, conformational bias). The THP-2-yl group introduces a stereogenic center adjacent to the ether oxygen, creating a chiral, conformationally restrained environment that is absent in the simpler methyl, ethyl, or benzyl analogs . Even the close regioisomer, the THP-4-yl variant, lacks the proximal oxygen–pyrimidine through-space interaction and exhibits a different angular presentation of the saturated ring, which can alter recognition by kinase ATP-binding sites or other protein pockets . Consequently, substituting any in-class 5-bromo-2-alkoxypyrimidine for the specific THP-2-yl derivative risks invalidating structure-activity relationships (SAR) and synthetic routes that rely on the unique steric and electronic profile of the 2-yl isomer.

Target: THP-2-yl isomer
  • Chiral center adjacent to ether oxygen
  • Proximal ring O enables potential chelation
  • Unique angular presentation of saturated ring
Substitute: THP-4-yl / simple alkoxy
  • Achiral at point of attachment
  • Monodentate coordination only
  • Different steric and electronic profile
SAR and synthetic routes may shift; direct substitution risks invalidating stereochemical and reactivity design.

Differentiating from Analogs: Evidence


Regioisomeric Reactivity: THP-2-yl vs. THP-4-yl

The THP-2-ylmethoxy group provides a distinct steric and electronic environment around the pyrimidine C2–O bond. In the 2-yl isomer, the ether oxygen resides on a chiral carbon directly adjacent to the ring oxygen, enabling potential metal-chelation-assisted reactivity that is structurally impossible in the 4-yl regioisomer . While no published head-to-head kinetic study exists for this specific compound pair on Suzuki-Miyaura coupling, the conformational restriction imposed by the 2-yl linkage is documented to influence the rate and regioselectivity of Pd-catalyzed reactions on analogous pyrimidine scaffolds [1].

Regioisomeric Reactivity
Class-level
THP-2-yl: potential bidentate Pd chelation
THP-4-yl: monodentate only
Supports synthetic route selection
No direct kinetic data for this compound pair
Synthetic chemistry Cross-coupling Conformational analysis

Chiral Center: Impact on Target Recognition

The THP-2-ylmethoxy substituent introduces a chiral center at the 2-position of the tetrahydropyran ring, generating a pair of enantiomers. This chirality is absent in the THP-4-ylmethoxy analog (achiral at the point of attachment) and in simple n-alkyl ether derivatives . In medicinal chemistry campaigns, chiral ethers adjacent to heterocyclic cores have been shown to yield enantioselective kinase inhibition; for example, chiral tetrahydrofuran-2-ylmethyl ethers of pyrimidines exhibit >10-fold differences in IC₅₀ between enantiomers against tyrosine kinases [1].

Chiral Center Impact
Class-level
Chiral THP-2-yl scaffold (racemic) vs. achiral THP-4-yl; enantioselectivity up to 10-fold in related chiral ethers
Supports enantioselective SAR exploration
Literature precedent on analogous scaffolds
Medicinal chemistry Kinase inhibitor Stereochemistry

LogP & Solubility: THP-2-yl vs. THP-4-yl

The connectivity of the tetrahydropyran ring influences molecular shape and polarity. The THP-2-yl isomer positions the ring oxygen closer to the pyrimidine core than the THP-4-yl isomer, potentially enhancing aqueous solubility through intramolecular hydrogen bond acceptance . The vendor-reported XLogP3 for 5-bromo-2-(tetrahydro-pyran-2-ylmethoxy)-pyrimidine is 2.0 . While the XLogP3 of the 4-yl isomer has not been independently reported by authoritative databases, computational predictions suggest a slightly higher value (approximately 2.2–2.4) due to reduced polarity in the 4-yl orientation.

Predicted LogP Difference
Data to verify
ΔXLogP3 ≈ 0.2–0.4
May support aqueous solubility optimization
Predicted values; no experimental logD available
Physicochemical properties ADME Lipophilicity

Key Application Scenarios


Kinase Inhibitor Chiral SAR Exploration

When a medicinal chemistry program requires systematic exploration of stereochemistry at the 2-position of a pyrimidine kinase hinge binder, the THP-2-yl isomer provides a chiral scaffold that can be resolved into enantiomers for differential activity profiling . The bromine at C5 permits subsequent diversification via Suzuki coupling to generate focused libraries [1].

Chelation-Assisted Cross-Coupling Routes

In Pd-catalyzed cross-coupling reactions where the alkoxy substituent can act as a directing group, the THP-2-yl orientation may accelerate oxidative addition or stabilize transition states relative to the 4-yl isomer, potentially improving yield and reducing catalyst loading .

GRK Inhibitor Intermediates: Conformational Bias

Commercial suppliers catalog this compound under the category of G protein-coupled receptor kinase (GRK) inhibitors, suggesting its utility in cardiovascular drug discovery programs where the conformational rigidity imparted by the THP-2-yl group may enhance selectivity for specific GRK isoforms (e.g., GRK2 vs. GRK5) .

Application
Selection Property
Validation Focus
Kinase inhibitor chiral SAR exploration
Chiral THP-2-yl scaffold
Enantiomer resolution and activity profiling
Chelation-assisted cross-coupling
Proximal ether oxygen for metal chelation
Reaction yield and regioselectivity
GRK isoform selectivity studies
Conformational rigidity from THP-2-yl
Isoform binding selectivity profiling
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